2(1H)-Pyridinone, 5-(difluoromethyl)-
Description
Structural Characteristics and Tautomeric Forms
The molecular architecture of 5-(difluoromethyl)-2(1H)-pyridinone (C₆H₅F₂NO) features a six-membered aromatic ring with a ketone group at the 2-position and a difluoromethyl (-CF₂H) substituent at the 5-position. The SMILES notation (O=C1NC=C(C(F)F)C=C1) underscores the conjugation between the carbonyl group and the nitrogen atom, which facilitates tautomerization between the lactam (2-pyridinone) and lactim (2-hydroxypyridine) forms.
In polar solvents such as water or methanol, the lactam tautomer predominates due to stabilization via hydrogen bonding, whereas nonpolar environments favor the lactim form. This tautomeric equilibrium enhances the compound’s electronic polarizability, a property exploited in ¹⁹F nuclear magnetic resonance (NMR) spectroscopy for monitoring biomolecular interactions. X-ray crystallographic studies of analogous 2-pyridinones reveal that the lactam form adopts a planar geometry, with bond lengths between the nitrogen and carbonyl carbon (~1.35 Å) consistent with partial double-bond character.
Table 1: Key Structural Properties of 5-(Difluoromethyl)-2(1H)-Pyridinone
| Property | Value/Descriptor |
|---|---|
| Molecular formula | C₆H₅F₂NO |
| Molecular weight | 145.11 g/mol |
| CAS number | 1402550-75-7 |
| Tautomeric forms | Lactam (predominant), lactim |
| SMILES | O=C1NC=C(C(F)F)C=C1 |
Historical Development in Heterocyclic Chemistry
The synthesis of difluoromethylated pyridinones emerged as a focal point in the early 21st century, driven by the demand for fluorinated bioactive compounds. Early methods relied on multistep functionalization of preformed pyridinones, often requiring transition-metal catalysts. A breakthrough occurred in 2020 with the development of transition metal-free protocols using ethyl bromodifluoroacetate (EBDFA) as a difluoromethyl source. This approach enabled direct N-alkylation of pyridinones, followed by hydrolysis and decarboxylation, yielding N-difluoromethylated products in modest to high yields (45–82%).
Subsequent advances by Gandioso et al. (2020) demonstrated that EBDFA could also modify pyridines directly under mild conditions, bypassing the need for pre-oxidized substrates. By 2021, researchers refined this strategy to achieve one-pot conversion of pyridines to N-difluoromethyl-2-pyridinones using photoredox catalysis, expanding substrate compatibility to include electron-deficient and sterically hindered derivatives.
Table 2: Evolution of Synthetic Methods for N-Difluoromethylpyridinones
| Year | Method | Key Advance | Yield Range |
|---|---|---|---|
| 2020 | EBDFA-mediated alkylation | Transition metal-free, two-step process | 45–82% |
| 2021 | Photoredox catalysis | One-pot synthesis, broad functional tolerance | 60–90% |
Significance of Difluoromethyl Substitution in Pyridone Systems
The difluoromethyl group (-CF₂H) imparts distinct electronic and steric effects that enhance the utility of pyridinones in chemical biology. As a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, -CF₂H improves metabolic stability and membrane permeability while retaining hydrogen-bonding capacity. In 5-(difluoromethyl)-2(1H)-pyridinone, the electron-withdrawing nature of -CF₂H polarizes the aromatic ring, increasing the acidity of the N-H proton (pKa ~8.5) and facilitating deprotonation under physiological conditions.
This polarization also amplifies chemical shift dispersion in ¹⁹F NMR, making the compound a sensitive probe for studying protein-ligand interactions. For instance, conjugation of 5-(difluoromethyl)-2-pyridinone to human serum albumin via a thiol-reactive linker enabled real-time monitoring of drug binding through ¹⁹F signal splitting. Compared to conventional trifluoromethyl (-CF₃) tags, the -CF₂H moiety provides superior resolution in detecting conformational changes due to its reduced steric bulk and enhanced tautomeric flexibility.
Properties
Molecular Formula |
C6H3F2NO |
|---|---|
Molecular Weight |
143.09 g/mol |
IUPAC Name |
5-(difluoromethylidene)pyridin-2-one |
InChI |
InChI=1S/C6H3F2NO/c7-6(8)4-1-2-5(10)9-3-4/h1-3H |
InChI Key |
KJDUTYCNBPJATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=CC1=C(F)F |
Origin of Product |
United States |
Preparation Methods
Fundamental Pathways to Pyridinone Scaffolds
Two principal synthetic approaches to the pyridinone core have been established in the literature:
- Derivatization of pyridine through the introduction of carbonyl groups
- De novo construction via cyclic condensation of appropriate precursors
Lin et al. demonstrated the transformation of pyridine to pyridinone using hydrogen peroxide and nitric acid to generate 4-nitropyridine-N-oxide, followed by acetylization and elimination reactions. Alternatively, Demuner and colleagues synthesized pyridinone by initially preparing deacetylated pyranone and subsequently treating it with ammonia solution.
Modern One-Pot Methodologies
Recent advancements have streamlined pyridinone synthesis through one-pot approaches. Bai et al. reported a convergent one-pot synthesis of 2(1H)-pyridinone derivatives that could be adapted for difluoromethyl-containing analogs. Additionally, a convenient method developed for highly functionalized N-alkylated pyridines employs N-alkyl-2-cyanoacetamides, aldehydes, malononitrile, and potassium carbonate in refluxing ethanol.
Direct Methods for 2(1H)-Pyridinone, 5-(difluoromethyl)- Synthesis
Difluoromethylation of Pyridinone Scaffolds
A direct approach to introducing the difluoromethyl group at the 5-position of a preformed 2(1H)-pyridinone involves selective C-H functionalization. Recent advances in meta-C−H-difluoromethylation of pyridines through radical processes offer promising routes for this transformation.
A notable method published in 2024 demonstrates meta-C−H-difluoromethylation of pyridines using oxazino pyridine intermediates. This approach could be modified to selectively functionalize the 5-position of pyridinone:
Step 1: Formation of oxazino-pyridinone intermediate
Step 2: Radical-mediated C-H difluoromethylation
Step 3: Hydrolysis/deprotection to reveal the 5-difluoromethyl-2(1H)-pyridinone
The selectivity can be controlled to favor the meta position (corresponding to position 5 in the pyridinone) through careful design of the oxazino intermediate.
Transition Metal-Free Approaches
The development of transition metal-free methods represents a significant advancement for practical synthesis. These approaches offer advantages in terms of reduced toxicity concerns and potential cost savings. A particularly promising method uses readily available ethyl bromodifluoroacetate as a fluorine source.
While originally developed for N-difluoromethylation, modifications of this method could target the C-5 position through appropriate reaction design and choice of conditions. The absence of transition metals makes this approach attractive for pharmaceutical applications where metal contamination is a concern.
Building Block Approaches to 2(1H)-Pyridinone, 5-(difluoromethyl)-
Synthesis from Difluorinated Precursors
A strategic approach involves the construction of the pyridinone ring from building blocks already containing the difluoromethyl group. This method draws inspiration from the synthesis of 4-(difluoromethyl)pyridin-2-amine, which proceeds through a five-step process starting from 2,2-difluoroacetic anhydride.
The key steps in this approach include:
- Reaction of 2,2-difluoroacetic anhydride with ethyl vinyl ether to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one
- Condensation with an appropriate nitrogen source
- Cyclization to form the pyridinone ring
Table 1 outlines the reaction conditions for a modified version of this approach targeted at position 5:
| Step | Reagents | Conditions | Key Intermediates | Yield (%) |
|---|---|---|---|---|
| 1 | 2,2-difluoroacetic anhydride, ethyl vinyl ether, pyridine | DCM, 15 h, rt | (E)-4-ethoxy-1,1-difluorobut-3-en-2-one | 78 |
| 2 | Intermediate from step 1, appropriate nitrile | Appropriate conditions | Difluorinated acyclic precursor | 70-80 |
| 3 | Intermediate from step 2, cyclization agent | Heat, appropriate solvent | 5-(difluoromethyl)-2(1H)-pyridinone | 60-75 |
This approach is particularly advantageous for large-scale synthesis, as demonstrated by the successful scale-up of the related 4-(difluoromethyl)pyridin-2-amine to kilogram quantities.
Adaptation of Trifluoromethyl Pyridinone Synthesis
Syntheses developed for 4-trifluoromethyl-2(1H)-pyridinone can be adapted for the preparation of 5-(difluoromethyl) analogs by modifying reaction conditions and reagents. A four-step process from alkyl vinyl ether and an appropriate fluorinated acid chloride represents one such approach.
The generalized reaction scheme involves:
Step 1: Condensation of ethyl vinyl ether with difluoroacetyl chloride
Step 2: Acid-catalyzed cyclization
Step 3: Formation of lactone intermediate
Step 4: Treatment with ammonia to generate the pyridinone ring
Critical factors for successful adaptation include careful temperature control during the addition of fluorinated acid chlorides (typically below 25°C) and monitoring reaction progress by GC analysis.
Alternative Strategies: Ring Transformations and Functional Group Modifications
One-Pot Multicomponent Approaches
Multicomponent reactions offer efficiency advantages through reduced isolation and purification steps. A modified version of the method described for N-alkylated pyridines could be adapted for 2(1H)-pyridinone, 5-(difluoromethyl)- synthesis.
The general procedure involves:
A mixture of N-alkyl-2-cyanoacetamides (4 mmol), appropriately difluorinated aldehydes (4 mmol), malononitrile (4 mmol), and K₂CO₃ (4 mmol) in refluxing EtOH (7 mL) is stirred for 1–4 h. Upon completion, the reaction mixture is cooled, poured into water, neutralized with HCl, filtered, washed with water, dried, and recrystallized from methanol.
Direct Difluoromethylation of Heterocycles
Recent advances in difluorocarbene chemistry provide powerful tools for introducing the difluoromethyl group directly into heterocyclic systems. Table 2 presents various difluorocarbene reagents applicable to the synthesis of difluoromethylated heterocycles:
| Difluorocarbene Source | Activation Method | Advantages | Limitations |
|---|---|---|---|
| ClCF₂CO₂Na with crown ethers | Nucleophilic | Mild conditions | Requires crown ethers |
| PhSO₂CF₂Cl | Base-promoted | Controllable | High temperature |
| 2-Chloro-2,2-difluoroacetophenone | Base-catalyzed | Tolerates some sensitive groups | Base-sensitive substrates |
| (Bromodifluoromethyl)sulfonium salts | Substrate-activated | Regioselective | Requires specific activators |
| Difluoromethyl triflate | Base-catalyzed | High yields with enols | Limited substrate scope |
The selection of an appropriate difluorocarbene source is crucial for targeting the 5-position of pyridinone with the desired selectivity.
Comparative Analysis and Practical Considerations
Yield and Selectivity Comparison
When selecting a preparation method for 2(1H)-pyridinone, 5-(difluoromethyl)-, multiple factors must be considered, including overall yield, regioselectivity, and practical feasibility. Table 3 compares the key approaches:
| Method | Overall Yield Range (%) | Regioselectivity | Scale-up Potential | Technical Complexity |
|---|---|---|---|---|
| Direct C-H difluoromethylation | 40-65 | Moderate to high | Moderate | High |
| Building block approach | 50-75 | Excellent | Excellent | Moderate |
| Multicomponent reactions | 35-60 | Moderate | Good | Low to moderate |
| Ring transformation | 30-55 | Variable | Moderate | Moderate |
The building block approach starting from difluorinated precursors generally offers the best combination of yield, selectivity, and scalability, as demonstrated by related pyridine syntheses.
Economic and Practical Considerations
For industrial-scale preparation, economic factors become paramount. The five-step two-pot procedure adapted from the synthesis of 4-(difluoromethyl)pyridin-2-amine offers significant advantages in terms of reagent costs and operational simplicity. This approach avoids the use of potentially dangerous techniques and expensive reagents, making it suitable for large-scale production.
Key practical considerations include:
- Avoiding sealed vessels in fluorination steps
- Using commercially available 2,2-difluoroacetic anhydride as the starting material
- Employing simple workup procedures that minimize purification steps
- Optimization of reaction conditions for atom economy and waste reduction
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic fluorinating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 5-(Difluoromethyl)-2(1H)-pyridinone can yield difluoromethyl pyridine oxides, while reduction can produce difluoromethyl pyridinols .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2(1H)-Pyridinone exhibit potent anticancer properties. These compounds target various enzymes and pathways involved in tumorigenesis. For example:
- Mechanism of Action : The difluoromethyl group enhances binding affinity to protein targets such as kinases and histone deacetylases, leading to inhibition of cell proliferation.
- Case Study : A study demonstrated that specific pyridinone derivatives showed significant antiproliferative effects against human cancer cell lines by selectively inhibiting the activity of mitogen-activated protein kinases (MAPK) .
Antimicrobial Properties
2(1H)-Pyridinone derivatives have also been explored for their antimicrobial activities. They exhibit a range of effects against bacterial and fungal pathogens.
- Research Findings : A series of studies have shown that these compounds possess substantial antibacterial activity, with some derivatives being more effective than traditional antibiotics .
- Case Study : In vitro tests revealed that certain pyridinone derivatives inhibited the growth of resistant strains of bacteria, highlighting their potential as new antimicrobial agents.
The biological activity of 2(1H)-Pyridinone, 5-(difluoromethyl)- extends beyond anticancer and antimicrobial effects. Its ability to interact with biomolecules makes it suitable for various therapeutic applications.
- Anti-inflammatory Effects : Some studies suggest that pyridinone derivatives can modulate inflammatory pathways, offering potential for treating chronic inflammatory diseases .
- Cardiotonic Effects : Certain compounds within this class have been identified as having cardiotonic properties, which may be beneficial in treating heart failure .
Industrial Applications
In addition to its pharmaceutical potential, 2(1H)-Pyridinone is utilized in industrial applications:
- Material Science : The compound serves as a building block for synthesizing novel materials with unique properties.
- Chemical Processes : It is involved in the development of new chemical processes that require specific reactivity profiles due to its functional groups .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Comparison of 2(1H)-Pyridinone Derivatives
Key Observations :
- Positional Effects : Substituents at the 5-position (e.g., -CF₂H, -CH₃) directly influence electronic properties and tautomeric equilibria, whereas 6-position substituents (e.g., -SPh in compound 2a ) enhance enzyme inhibition through steric or hydrogen-bonding interactions.
- Fluorine Impact: The difluoromethyl group in 5-(difluoromethyl)-2(1H)-pyridinone provides a balance of electronegativity and lipophilicity, contrasting with trifluoromethyl (-CF₃) groups, which increase rigidity but may reduce solubility .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The difluoromethyl group lowers the pKa of the pyridinone NH compared to methyl analogs, enhancing solubility in physiological conditions .
- Broad NMR signals (e.g., H-6 in 5-(difluoromethyl)-2(1H)-pyridinone) indicate tautomerism and dynamic exchange between lactam and lactim forms .
Key Observations :
- Unlike 6-substituted pyridinones (e.g., compound 2a ), 5-substituted derivatives like 5-(difluoromethyl)-2(1H)-pyridinone may prioritize kinase inhibition over enzyme chelation due to reduced steric accessibility to metal ions.
- Fluorine substitution at C5 improves target selectivity compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
